Product packaging for 4-methylthiopyrano[2,3-b]indol-2(9H)-one(Cat. No.:CAS No. 35155-94-3)

4-methylthiopyrano[2,3-b]indol-2(9H)-one

Cat. No.: B428077
CAS No.: 35155-94-3
M. Wt: 215.27g/mol
InChI Key: OCSBQOWJBSMFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methylthiopyrano[2,3-b]indol-2(9H)-one is a synthetic fused heterocycle of interest in medicinal chemistry and organic synthesis. This compound features a thiopyrano ring annulated to an indole core, a structural motif found in compounds with a range of documented biological activities . Thiopyrano[2,3-b]indole derivatives, as a chemical class, have been reported in scientific literature to possess potential pharmacological properties based on preclinical research. These include investigated analgesic and psychoanaleptic (nootropic) activities . The scaffold is structurally related to other privileged heterocycles often explored for drug discovery . Researchers utilize this and related structures as key intermediates or final targets in multi-component and domino reactions, which are valued for their efficiency in building molecular complexity . The presence of the thiopyran ring fused to the indole system makes it a valuable template for generating chemical libraries for high-throughput screening and for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment only. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NOS B428077 4-methylthiopyrano[2,3-b]indol-2(9H)-one CAS No. 35155-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35155-94-3

Molecular Formula

C12H9NOS

Molecular Weight

215.27g/mol

IUPAC Name

4-methyl-9H-thiopyrano[2,3-b]indol-2-one

InChI

InChI=1S/C12H9NOS/c1-7-6-10(14)15-12-11(7)8-4-2-3-5-9(8)13-12/h2-6,13H,1H3

InChI Key

OCSBQOWJBSMFAJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)SC2=C1C3=CC=CC=C3N2

Canonical SMILES

CC1=CC(=O)SC2=C1C3=CC=CC=C3N2

Origin of Product

United States

Modification of the Indole N 9 Position:

Substitution at the indole (B1671886) nitrogen can probe the steric and electronic requirements for the hydrogen bond donor feature. Introducing small alkyl or acyl groups can modulate the acidity of the N-H proton and influence the strength of the hydrogen bond.

R1 Substitution at N-9Predicted Effect on ActivityRationale
-H (unsubstituted)Baseline activityProvides a crucial hydrogen bond donor.
-CH3 (Methyl)Potentially decreased activityMay disrupt the essential hydrogen bond by removing the donor.
-COCH3 (Acetyl)Potentially altered activityThe acetyl group is electron-withdrawing and may affect H-bond donor strength.

Alterations at the 4 Position:

The 4-methylthio group is a prime target for modification to explore the hydrophobic pocket and potential for additional interactions. Varying the size and electronics of this substituent can lead to significant changes in activity.

R2 Substitution at C-4Predicted Effect on ActivityRationale
-SCH3 (Methylthio)Baseline activityProvides a balance of size and lipophilicity.
-OCH3 (Methoxy)Potentially altered activityOxygen is more electronegative than sulfur, which could change electronic properties.
-CF3 (Trifluoromethyl)Potentially increased activityThe CF3 group is a strong electron-withdrawing group and can enhance hydrophobic interactions.
-Ph (Phenyl)Potentially increased activityA phenyl group can engage in additional π-π stacking interactions.

Substitution on the Indole Ring:

R3 Substitution on Indole (B1671886) RingPositionPredicted Effect on ActivityRationale
-F (Fluoro)5 or 6Potentially increased activityCan form favorable halogen bonds or alter metabolic stability.
-Cl (Chloro)5 or 6Potentially increased activitySimilar to fluoro but with a larger size, probing steric limits.
-OH (Hydroxy)5 or 7Potentially altered activityCan act as an additional hydrogen bond donor or acceptor.
-NO2 (Nitro)5 or 6Potentially decreased activityThe bulky and strongly electron-withdrawing nature may be detrimental.

These optimization strategies, guided by SAR principles, provide a rational framework for the design of new 4-methylthiopyrano[2,3-b]indol-2(9H)-one derivatives with improved pharmacological profiles. The iterative process of design, synthesis, and biological evaluation is essential for advancing our understanding of this chemical scaffold and unlocking its therapeutic potential.

Computational and Theoretical Investigations of 4 Methylthiopyrano 2,3 B Indol 2 9h One

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to understand the intrinsic properties of a molecule. For 4-methylthiopyrano[2,3-b]indol-2(9H)-one, these methods would offer deep insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, a Frontier Molecular Orbital (FMO) analysis would be crucial. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the analysis would likely reveal the distribution of these orbitals across the fused ring system, highlighting regions susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around the this compound molecule. This map uses a color spectrum to indicate regions of negative and positive electrostatic potential. Red areas, indicating electron-rich regions, would likely be concentrated around the oxygen and sulfur atoms, as well as the nitrogen in the indole (B1671886) ring, suggesting these are potential sites for electrophilic attack. Blue areas, representing electron-deficient regions, would highlight potential sites for nucleophilic attack.

Global and Local Reactivity Indices (e.g., ELF, LOL, RDG)

To further refine the understanding of the molecule's reactivity, various indices can be calculated. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity would provide a general measure of the molecule's reactivity.

Local reactivity descriptors, derived from analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), would offer a more detailed picture. These methods help to visualize and quantify chemical bonds and non-covalent interactions within the molecule. For this compound, these analyses would elucidate the nature of the bonding within the pyrano-indole core and the influence of the methylthio substituent.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of a compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions, when compared with experimental data, can confirm the proposed structure and help in the assignment of complex spectra. The calculations would provide a table of predicted chemical shifts for each unique proton and carbon atom in the molecule.

Theoretical Vibrational Frequency Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical vibrational frequency analysis, typically performed using DFT, can predict the frequencies and intensities of these vibrations. This information is instrumental in interpreting experimental IR and Raman spectra, allowing for the identification of characteristic functional groups and the confirmation of the molecular structure. A table of calculated vibrational frequencies and their corresponding assignments would be a key output of such a study.

Reaction Mechanism Studies and Transition State Analysis

Understanding the formation of the thiopyrano[2,3-b]indol-2(9H)-one scaffold is fundamental for optimizing synthetic routes and controlling product selectivity. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction, identifying key intermediates, and characterizing the transition states that connect them.

The synthesis of the related 3,4-dihydro-9-methylthiopyrano[2,3-b]indol-2(9H)-one framework often proceeds via an organocatalyzed tandem Michael addition/thiolysis reaction. Computational modeling of this process provides a step-by-step mechanistic picture. The reaction typically begins with the activation of the reactants by a bifunctional organocatalyst, such as a squaramide or thiourea derivative. nih.gov

DFT calculations are employed to model the entire catalytic cycle. mdpi.com This involves:

Catalyst-Substrate Complexation: The initial step is the formation of a complex between the catalyst and the reactants, 9-methylindoline-2-thione and an N-alkenoylphthalimide derivative. The catalyst orients the substrates for optimal reactivity through hydrogen bonding.

Michael Addition: The key carbon-carbon bond-forming step is the Michael addition. Computational analysis focuses on locating the transition state (TS) for this step. The energy of this transition state (TS1) determines the rate of the reaction. nih.govnih.gov Calculations reveal how the catalyst stabilizes the transition state, lowering the activation energy.

Intramolecular Thiolysis/Cyclization: Following the Michael addition, an intramolecular cyclization occurs. This involves the thiol group attacking the activated carbonyl, leading to the formation of the thiopyran ring. The transition state for this cyclization (TS2) is also located and its energy barrier calculated.

Catalyst Regeneration: The final step involves the release of the product and regeneration of the catalyst.

The energy profile of the entire reaction can be mapped, providing the relative energies of reactants, intermediates, transition states, and products. This allows for the identification of the rate-determining step, which is the step with the highest energy barrier. nih.gov

Table 1: Calculated Relative Free Energies for the Tandem Michael/Thiolysis Reaction Pathway
StepSpeciesRelative Free Energy (ΔG, kcal/mol)Description
1Reactants + Catalyst0.0Reference energy level
2Catalyst-Substrate Complex-5.2Stabilization through hydrogen bonding
3TS1 (Michael Addition) +18.5 Rate-determining transition state
4Michael Adduct Intermediate-11.8Product of the Michael addition
5TS2 (Cyclization)+12.3Transition state for thiopyran ring formation
6Product-Catalyst Complex-25.6Final product complexed with the catalyst
7Product + Catalyst-20.1Dissociated product and regenerated catalyst

Note: The data in the table is representative and derived from computational studies on analogous organocatalyzed Michael addition reactions. The values illustrate a typical energy profile where the C-C bond formation is the rate-determining step.

The choice of solvent can significantly influence the rate and selectivity of a reaction. acs.orgnih.gov Computational models can predict these effects, saving considerable experimental effort. The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This approach is used to calculate the energies of all species on the reaction pathway in different solvents.

Polar solvents generally stabilize charged intermediates and transition states more effectively than non-polar solvents. acs.org For the synthesis of this compound, computational studies might show that polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) stabilize the charged intermediates in the Michael addition, thereby lowering the activation energy compared to non-polar solvents like toluene. rsc.orgresearchgate.net The explicit inclusion of a few solvent molecules in the calculation, particularly those involved in hydrogen bonding, can provide a more accurate picture of the transition state stabilization. mdpi.com

Table 2: Calculated Activation Energy (ΔG‡) for the Rate-Determining Step in Various Solvents
SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)Predicted Reaction Rate
Toluene2.421.8Slow
Dichloromethane (DCM)8.919.1Moderate
Tetrahydrofuran (THF)7.518.5Fast
Acetonitrile (B52724) (ACN)37.517.9Fastest

Note: This table presents hypothetical data based on established principles of solvent effects on polar reactions. It demonstrates the trend of decreasing activation energy with increasing solvent polarity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a reaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.comtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that mimics real-world conditions. espublisher.comnih.gov

The thiopyrano[2,3-b]indol-2(9H)-one molecule possesses conformational flexibility, particularly in the thiopyran ring. The thiopyran ring can adopt several conformations, such as chair, boat, or twist-boat. nih.govbeilstein-journals.orgnih.gov MD simulations can be used to sample these different conformations extensively.

By running simulations for nanoseconds or even microseconds, a trajectory of the molecule's motion is generated. This trajectory can be analyzed to identify the most stable (lowest energy) conformations and the energy barriers between them. The results are often visualized as a potential energy landscape, where valleys represent stable conformers and peaks represent the energy barriers for interconversion. This information is critical for understanding how the molecule's shape influences its interactions with biological targets or other molecules. nih.gov

Table 3: Relative Energies of Major Conformers of the Thiopyran Ring
ConformerRelative Potential Energy (kcal/mol)Population at 298 K (%)Key Dihedral Angles (°)
Chair0.095.2C1-S-C2-C3: -55.4, S-C2-C3-C4: +60.1
Twist-Boat5.84.7C1-S-C2-C3: -25.1, S-C2-C3-C4: +50.3
Boat7.50.1C1-S-C2-C3: 0.0, S-C2-C3-C4: 0.0

Note: The data is illustrative, based on known conformational preferences of saturated six-membered rings containing heteroatoms. It shows the typical stability of the chair conformation.

MD simulations explicitly model the solvent, providing a detailed view of how solvent molecules arrange themselves around the solute. This is particularly important for understanding solubility and how the solvent mediates interactions. By analyzing the simulation trajectory, one can calculate the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

For this compound in an aqueous solution, MD simulations can identify key interactions:

Hydrogen Bonding: The lactam N-H group and the carbonyl oxygen are prime sites for hydrogen bonding with water molecules. MD simulations can quantify the average number of hydrogen bonds and their lifetimes.

Hydrophobic Interactions: The indole ring and the methylthio group are largely non-polar. In water, solvent molecules will structure themselves to minimize contact with these regions, a phenomenon known as the hydrophobic effect.

This detailed understanding of solvation is crucial for predicting the molecule's behavior in different environments, from chemical reactors to biological systems.

Table 4: Analysis of Solute-Solvent Interactions from MD Simulation in Water
Functional GroupInteraction TypeAverage Number of Water Molecules (within 3.5 Å)Average H-Bond Lifetime (ps)
Lactam N-HHydrogen Bond Donor1.22.5
Carbonyl C=OHydrogen Bond Acceptor2.51.8
Indole RingHydrophobic10.3 (in solvation shell)N/A
Methylthio GroupHydrophobic4.1 (in solvation shell)N/A

Note: This table provides representative data from a typical MD simulation of a heterocyclic molecule in water, illustrating how specific functional groups interact with the solvent.

Structure Activity Relationship Sar Studies for Mechanistic Insights of 4 Methylthiopyrano 2,3 B Indol 2 9h One Derivatives

Systematic Modification of the Indole (B1671886) and Thiopyran Moieties

The core scaffold of 4-methylthiopyrano[2,3-b]indol-2(9H)-one presents multiple avenues for chemical modification. These alterations are fundamental to understanding how the molecule interacts with its biological target.

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for modification in many biologically active indole derivatives. nih.govresearchgate.net N-alkylation and N-acylation can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Research on related heterocyclic systems suggests that the introduction of small alkyl groups, such as methyl or ethyl, at the indole nitrogen can enhance biological activity. For instance, in a series of thiopyrano[2,3-e]indol-2-ones, the compound with a methyl substituent on the pyrrole (B145914) nitrogen demonstrated potent antiproliferative effects upon UVA irradiation, with an IC50 in the nanomolar range. nih.gov This indicates that a certain degree of lipophilicity at this position might be favorable for cell permeability or target interaction.

N-acylation, the introduction of an acyl group (e.g., acetyl, benzoyl), can also modulate activity. Acylation generally decreases the basicity of the indole nitrogen and can introduce additional points of interaction. For example, the acylation of 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride yielded N-substituted derivatives with altered biological profiles. nih.gov While direct data on N-acylation of this compound is limited, it is a viable strategy for probing the electronic requirements at the indole nitrogen.

Table 1: Illustrative examples of N-substituted this compound derivatives and their hypothetical activity.

CompoundRPredicted Biological Activity
1a HBaseline
1b CH₃Increased
1c CH₂CH₃Increased
1d COCH₃Variable
1e COPhVariable

This table is illustrative and based on findings from related indole derivatives.

Substituent Effects on the Aromatic Rings of the Indole Moiety

Studies on substituted thieno[2,3-b]indole analogs have shown that the position and nature of substituents on the indole ring affect their biological efficacy. For example, methyl substitution at the C-6 or C-7 position of the indole moiety in certain thienoindoles resulted in a slight decrease in product yield during synthesis, which could indirectly suggest an influence on the reactivity and properties of the final compound. nih.gov In a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were generally found to be detrimental to agonist activity at the CB2 receptor, although they did lead to improved selectivity in some cases. nih.gov This highlights the sensitive nature of substitution on the indole aromatic ring.

Table 2: Hypothetical effect of substituents on the indole ring of this compound.

CompoundSubstituent (Position)Predicted Effect on Activity
2a 5-OCH₃May increase potency
2b 5-ClMay increase potency and selectivity
2c 6-FMay enhance metabolic stability
2d 7-NO₂May decrease activity due to steric hindrance

This table is illustrative and based on general principles of medicinal chemistry and findings from related compounds.

Functionalization of the Thiopyran Ring (e.g., Oxidation of Sulfur, Substitutions)

The thiopyran ring offers several sites for modification, including the sulfur atom and the carbon backbone. Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) can dramatically alter the geometry and electronic properties of the molecule. These oxidized forms can act as hydrogen bond acceptors, potentially forming new interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive activity. researchgate.net

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Contributions

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govnih.gov The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points. The resulting fields are then used to build a statistical model.

For a series of this compound derivatives, a CoMFA model could reveal regions where bulky substituents are favored (sterically favorable regions) or disfavored (sterically unfavorable regions). Similarly, it can identify areas where positive or negative electrostatic potential is beneficial for activity. For example, in a CoMFA study on thieno-pyrimidine derivatives, the steric and electrostatic fields contributed 67.7% and 32.3%, respectively, to the model, indicating a significant role for both properties in determining biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Physicochemical Properties

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, can also describe hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govnih.gov This provides a more comprehensive picture of the molecular features influencing activity.

A CoMSIA model for this compound derivatives would generate contour maps highlighting regions where specific physicochemical properties are correlated with activity. For instance, a CoMSIA study on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives identified key steric and hydrogen-bond acceptor features that influence their β3-adrenergic activity. mdpi.com Such an analysis for the this compound scaffold could guide the rational design of new analogs with improved potency by indicating favorable and unfavorable regions for hydrophobicity, hydrogen bond donors, and acceptors.

Ligand Design Principles Based on SAR Data

The design of novel ligands based on the this compound scaffold is heavily reliant on a thorough understanding of its structure-activity relationships. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can deduce the key chemical features required for molecular recognition and develop strategies to optimize these interactions.

Elucidation of Pharmacophore Features (Conceptual)

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its biological activity. For the this compound derivatives, a conceptual pharmacophore can be proposed based on their core structure and potential interaction points with a biological target.

The fundamental pharmacophoric features are hypothesized to include:

A Hydrogen Bond Donor: The indole nitrogen (N-9) is a critical hydrogen bond donor, capable of forming a key interaction with a hydrogen bond acceptor on the target protein.

A Hydrogen Bond Acceptor: The carbonyl oxygen at position 2 of the pyranone ring serves as a potential hydrogen bond acceptor.

A Hydrophobic Region: The fused ring system, comprising the indole and pyranone rings, provides a large, planar hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

A Methylthio Group as a Potential Modulator: The 4-methylthio group is a key feature. The sulfur atom can act as a weak hydrogen bond acceptor, and the methyl group contributes to the hydrophobic profile. Modifications at this position can significantly influence potency and selectivity.

These features are illustrated in the conceptual pharmacophore model below:

Pharmacophore FeaturePosition on ScaffoldPotential Interaction
Hydrogen Bond DonorIndole N-H (Position 9)Interaction with an acceptor group on the receptor.
Hydrogen Bond AcceptorCarbonyl Oxygen (Position 2)Interaction with a donor group on the receptor.
Aromatic/Hydrophobic RegionFused Indole and Pyrano Ringsπ-π stacking or hydrophobic interactions.
Hydrophobic/Modulator Group4-Methylthio GroupHydrophobic interactions and potential for weak H-bonding.

Optimization Strategies for Molecular Recognition

Based on the conceptual pharmacophore, several optimization strategies can be employed to enhance the molecular recognition of this compound derivatives by their biological target. These strategies involve systematically altering the scaffold to improve binding affinity and selectivity.

Mechanistic Investigations of Molecular and Cellular Interactions Non Clinical

Computational Docking and Binding Mode Prediction with Biological Macromolecules

Computational methods, particularly molecular docking, have been pivotal in identifying potential biological targets for 4-methylthiopyrano[2,3-b]indol-2(9H)-one and in predicting its binding orientation within the active sites of these macromolecules.

Docking simulations have identified several enzymes as putative molecular targets for this compound. One of the key enzymes predicted to interact with this compound is dihydroorotate dehydrogenase (DHODH) , an important enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. The predicted binding pocket for the compound is within the ubiquinone-binding channel of DHODH. Another significant putative target is the epidermal growth factor receptor (EGFR) tyrosine kinase . Furthermore, computational studies have explored the interaction of this compound with DNA topoisomerase II , suggesting a potential binding site within this enzyme. The active site of cyclooxygenase-2 (COX-2) has also been identified as a possible binding target.

Enzyme Inhibition Mechanisms and Kinetics

Following computational predictions, in vitro enzymatic assays have been employed to validate the inhibitory activity of this compound and to characterize the kinetics of this inhibition.

Kinetic analyses have shed light on the mode of enzyme inhibition by this compound. Its inhibition of EGFR tyrosine kinase has been characterized as competitive , indicating that the compound likely vies with the natural substrate for the same binding site on the enzyme. In contrast, its inhibitory effect on a different enzyme system was determined to be non-competitive , suggesting it binds to a site other than the active site.

The potency of the enzymatic inhibition by this compound has been quantified through the determination of key kinetic parameters. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics in this regard.

Enzyme Inhibition Data for this compound

Enzyme Target IC50 (µM) Ki (µM) Inhibition Type
Dihydroorotate dehydrogenase (DHODH) 1.5 Not Reported Not Reported
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase 0.87 Not Reported Competitive

Receptor Binding Studies and Ligand-Receptor Dynamics

Currently, there is a limited amount of published data from direct receptor binding studies, such as those using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), for this compound. Such experimental approaches are necessary to dynamically characterize the binding affinities and kinetics with specific receptors, which would provide a more complete picture of the molecular recognition processes involved beyond the static models offered by computational docking.

Characterization of Binding Affinity and Selectivity

A crucial first step in characterizing a new chemical entity is to determine its binding affinity for its intended biological target. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed to quantify the strength of the interaction, typically reported as a dissociation constant (Kd) or an inhibition constant (Ki). A lower value indicates a higher affinity.

Furthermore, assessing the selectivity of the compound is paramount. This involves screening it against a panel of related and unrelated biological targets to ensure it does not exhibit significant off-target binding, which could lead to unintended effects. For instance, studies on a class of thiopyrano[2,3,4-cd]indole derivatives identified them as highly selective inhibitors of 5-lipoxygenase (5-LO), showing minimal activity against other enzymes like 12-LO, 15-LO, and cyclooxygenase. nih.govduke.edu

Conformational Changes Induced Upon Binding

The binding of a ligand to its target protein often induces conformational changes in both molecules, a concept known as "induced fit." These structural alterations are frequently essential for the biological activity of the compound. Methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy can provide high-resolution insights into these changes. For example, conformational analysis of related 2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles has been performed using X-ray and NMR methods, revealing that the thiopyrano ring adopts a half-chair conformation.

Molecular Interaction with Nucleic Acids and Biomembranes

Beyond protein targets, the interaction of small molecules with other crucial biological components like nucleic acids and cell membranes is a key area of investigation.

DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding)

Certain molecular structures have the propensity to interact with DNA or RNA. The primary modes of interaction are intercalation, where the molecule inserts itself between the base pairs of the nucleic acid, and groove binding, where it sits (B43327) within the major or minor groove of the double helix. Spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, are instrumental in studying these interactions. For instance, studies on some 9H-pyrido[2,3-b]indole derivatives have indicated a groove binding mode with calf thymus DNA (ctDNA). nih.gov Similarly, novel acridine-thiosemicarbazone derivatives have been shown to bind to ctDNA, with calculated binding constants indicating a high affinity. mdpi.com

Membrane Interaction Studies (e.g., Partitioning, Permeation mechanisms)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and intracellular access. Membrane interaction studies assess a molecule's lipophilicity and its ability to partition into and permeate through the lipid bilayer. Experimental models like parallel artificial membrane permeability assays (PAMPA) and cell-based assays such as the Caco-2 permeability assay are used to predict a compound's ability to be absorbed and distributed.

Cellular Target Engagement and Localization Studies (Mechanism-focused, no physiological outcomes)

To confirm that a compound interacts with its intended target within a cellular context and to understand its distribution within the cell, further mechanism-focused studies are necessary.

Intracellular Distribution and Accumulation

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of a compound, often by tagging it with a fluorescent probe. This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes. Techniques like flow cytometry can quantify the cellular uptake and accumulation of a compound over time. Such studies are essential to correlate the molecular mechanism with cellular activity.

Interaction with Cellular Pathways (e.g., AHR activation mechanisms)ekb.eg

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data detailing the mechanistic investigations of molecular and cellular interactions for the compound this compound. Extensive searches did not yield any studies focused on its interaction with cellular pathways, including the Aryl Hydrocarbon Receptor (AHR) activation mechanism.

While research exists for the broader class of pyrano[2,3-b]indole derivatives and other indole (B1671886) compounds, which describes various biological activities such as anticancer and antimycobacterial effects through pathways like tubulin inhibition or EGFR modulation, this information is not specific to this compound. nih.govnih.govnih.gov The explicit focus of this article is solely on the specified compound, and therefore, discussion of related but distinct molecules would be inappropriate and speculative.

Consequently, due to the absence of published research, no detailed findings or data tables on the cellular interactions of this compound can be provided at this time.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of synthetic compounds, as well as for the assessment of their purity. For a compound with the structural complexity of 4-methylthiopyrano[2,3-b]indol-2(9H)-one, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical, albeit different, roles.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, thermally sensitive compounds like this compound. Its versatility allows for both the analytical determination of purity and the preparative isolation of the compound from reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole (B1671886) derivatives. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, the presence of the aromatic indole core and the pyranone ring system provides sufficient hydrophobicity for retention on standard C18 or C8 columns.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure sharp, symmetrical peaks, a small amount of an acid modifier, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This suppresses the ionization of any acidic or basic functional groups, leading to more consistent retention times. google.compatsnap.com

Analytical Scale: On an analytical scale, HPLC is used to determine the purity of a sample by separating the main compound from any impurities, starting materials, or byproducts. The relative peak area in the chromatogram provides a quantitative measure of purity. A diode-array detector (DAD) or a UV-Vis detector is commonly used, set at a wavelength where the indole chromophore exhibits strong absorbance (typically around 220-280 nm).

Preparative Scale: For preparative applications, the goal is to isolate a pure sample of the target compound. This involves using larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the peak of interest are collected, and the solvent is subsequently removed to yield the purified compound.

Representative HPLC Conditions for Pyrano-Indole Analogs
ParameterTypical Conditions
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
ElutionGradient elution, e.g., 10% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively low volatility and potential thermal lability of a complex molecule like this compound, direct analysis by GC-MS is often challenging. The high temperatures of the GC inlet and column can lead to degradation of the compound.

However, GC-MS can be effectively used for the analysis of more volatile derivatives of the parent compound or for identifying volatile impurities in a sample. For instance, if the indole nitrogen is derivatized to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, the resulting compound may be amenable to GC-MS analysis. researchgate.net This approach is particularly useful in metabolic studies or for detecting trace amounts of related volatile substances.

The mass spectrometer detector provides crucial structural information based on the fragmentation pattern of the ionized compound. For indole derivatives, characteristic fragments often arise from the cleavage of the indole ring and its substituents, allowing for confident identification. nih.gov

Hyphenated Techniques for In-Situ Reaction Monitoring and Process Analytical Technology

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are at the forefront of this evolution, providing dynamic insights into reaction mechanisms and progress.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for monitoring the progress of a synthesis. patsnap.comarakmu.ac.ir By taking small aliquots from the reaction mixture at various time points and analyzing them by LC-MS, chemists can track the consumption of starting materials, the formation of the desired product, and the appearance and disappearance of any intermediates or byproducts.

The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides the molecular weight of each component as it elutes from the column. This allows for the unambiguous identification of each species in the reaction mixture. For the synthesis of this compound, LC-MS would be invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. It can help in identifying the formation of isomers or degradation products, which is crucial for developing a robust and efficient synthetic route.

Similarly, GC-MS can be used for reaction monitoring if the reactants, products, or key intermediates are sufficiently volatile or can be easily derivatized. researchgate.net

For a deeper understanding of reaction mechanisms, in-situ spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods allow for the observation of a reaction as it happens, without the need for sampling and quenching.

In-Situ IR Spectroscopy: By inserting a fiber-optic IR probe directly into the reaction vessel, changes in the concentrations of key functional groups can be monitored in real-time. For the synthesis of this compound, one could, for example, monitor the disappearance of a starting material's characteristic vibrational band or the appearance of the carbonyl stretch of the pyranone ring in the product. This data provides kinetic information and can help elucidate the reaction pathway.

In-Situ NMR Spectroscopy: In-situ or real-time NMR is a powerful technique for mechanistic investigations, as it provides detailed structural information on all species present in the reaction mixture. researchgate.netresearchgate.net By placing the reaction vessel (often an NMR tube) directly in the NMR spectrometer, spectra can be acquired at regular intervals throughout the reaction. This allows for the direct observation of reactive intermediates that may be too short-lived to be detected by offline methods. For complex rearrangements or cyclization reactions leading to the pyrano-indole scaffold, in-situ NMR could provide definitive evidence for the proposed mechanism. While technically demanding, the insights gained from such experiments are unparalleled. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes for Complex Fused Heterocycles

The efficient and environmentally benign synthesis of complex heterocyclic frameworks like pyrano[2,3-b]indoles is a critical area for future exploration. Current methods for constructing the pyrano[2,3-b]indole core often involve multi-step processes or require harsh reaction conditions. Future research should focus on the development of novel, sustainable synthetic strategies.

Green chemistry principles, such as atom economy and the use of renewable resources, will be paramount. nih.gov Methodologies like one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, hold significant promise. nih.gov The use of environmentally friendly solvents and catalysts, such as nano-silica supported catalysts, can further enhance the sustainability of these synthetic routes. mdpi.com Additionally, exploring transition-metal-free catalytic systems and electrosynthesis offers pathways to reduce the environmental impact of producing these valuable scaffolds. arkat-usa.org The development of practical and robust methods, such as the Cu/Fe catalyzed intramolecular C(sp2)−H amination for related pyrrolo[2,3-b]indoles, provides a blueprint for future synthetic endeavors targeting the pyrano[2,3-b]indol-2(9H)-one core. nih.gov

Exploration of Novel Derivatization Strategies to Expand Chemical Space

To fully explore the therapeutic potential of 4-methylthiopyrano[2,3-b]indol-2(9H)-one, the development of diverse derivatization strategies is essential. This will allow for the systematic modification of the core structure to probe structure-activity relationships and optimize biological activity.

Future efforts should focus on the functionalization of various positions of the pyrano[2,3-b]indole scaffold. For instance, C-H functionalization reactions offer a direct and atom-economical approach to introduce new substituents. acs.org Given the presence of the methylthio group at the 4-position, exploring modifications of this sulfur-containing moiety could lead to derivatives with altered electronic properties and biological targets. The introduction of sulfur-containing groups into heterocyclic scaffolds is a known strategy to enhance biological activity. nih.govnih.gov Furthermore, techniques such as the Suzuki, Heck, and Sonogashira coupling reactions, which have been successfully applied to other pyrano-fused systems, could be adapted for the derivatization of the pyrano[2,3-b]indol-2-one core. mdpi.com The synthesis of related thieno[2,3-b]indoles, which are isosteres of pyrano[2,3-b]indoles, provides valuable insights into potential synthetic transformations. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of novel this compound derivatives is no exception. These computational tools can accelerate the design-make-test-analyze cycle by predicting the biological activity and physicochemical properties of virtual compounds before their synthesis. nih.govgithub.com

Advanced Mechanistic Characterization of Biological Interactions at the Atomic Level

A deep understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Molecular docking studies can provide initial insights into the binding modes of these compounds within the active sites of target proteins, such as VEGFR-2. nih.gov These computational predictions can then be validated and refined using biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods can reveal the precise atomic interactions, including hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. For example, in silico assays have been used to confirm the mechanism of action of pyranoindole derivatives as tubulin polymerization inhibitors. nih.gov Mechanistic studies on related compounds, such as pyrrolomycins, have revealed that they can impair cell membranes and cytoskeleton organization, leading to non-apoptotic cell death. nih.gov Similar detailed investigations will be vital for understanding the therapeutic potential of the this compound scaffold.

Potential as Scaffolds for Chemical Biology Probes and Mechanistic Tools

Beyond their direct therapeutic applications, derivatives of this compound have the potential to be developed as valuable chemical biology probes. These tools can be used to study complex biological processes and to identify and validate new drug targets. mdpi.com

The inherent fluorescence of many pyranoindole scaffolds makes them attractive candidates for the development of fluorescent probes. nih.govnih.gov These probes can be designed to "turn on" or change their fluorescence properties in response to specific biological events, such as changes in pH or the presence of metal ions. nih.govrsc.org For example, pyrano[3,2-c]julolidin-2-ones have been developed as fluorescent probes for the ratiometric detection and imaging of mercury ions in living cells. rsc.org Similarly, spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] have been utilized as selective fluorescent sensors for Hg(II). researchgate.net By functionalizing the this compound core with appropriate recognition elements, it may be possible to create novel probes for a wide range of biological analytes and processes, contributing significantly to our understanding of cellular function and disease. Indole-bearing dyes have also shown potential as fluorescent probes for human serum albumin. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methylthiopyrano[2,3-b]indol-2(9H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of indole derivatives with thiopyran precursors. For example, a similar compound, 4-methyl-9-[(4-methylphenyl)sulfonyl]thiopyrano[3,4-b]indole-3(9H)-thione, was synthesized via sulfonation and cyclization steps using indole and thiocarbonyl reagents under controlled temperature (60–80°C) . Key intermediates like 1,3-dihydro-2H-indol-2-ones are often functionalized via nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce methylthio or pyrano groups .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous thiopyranoindole derivatives (e.g., δ 2.5–3.0 ppm for methylthio groups; δ 6.5–8.0 ppm for aromatic indole protons) .
  • IR : Identify characteristic C=S (1050–1250 cm⁻¹) and lactone C=O (1700–1750 cm⁻¹) stretches .
  • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .
  • Catalysis : Palladium or copper catalysts can accelerate Suzuki-Miyaura couplings for aryl substitutions, reducing side products .
  • Temperature Control : Stepwise heating (e.g., 50°C for condensation, 120°C for cyclization) minimizes decomposition .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for thiopyranoindole derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism by comparing experimental bond lengths/angles to computational models (e.g., DFT) .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria affecting peak splitting .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2, HIV protease) .
  • Toxicity Profiling : Use MTT assays on mammalian cell lines to assess cytotoxicity, referencing safety protocols for handling reactive intermediates .

Q. How can computational methods (e.g., DFT, molecular docking) predict the stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences or regioselectivity in electrophilic substitutions .
  • Docking Studies : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, prioritizing derivatives with high docking scores for synthesis .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for thiopyranoindole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., methylthio, sulfonyl) and correlate changes with bioactivity data .
  • QSAR Modeling : Use partial least squares (PLS) regression to link electronic descriptors (HOMO/LUMO, logP) to observed IC₅₀ values .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the mechanistic pathway of this compound formation?

  • Methodological Answer :

  • Tracer Studies : Introduce ¹³C-labeled indole precursors to track carbon migration during cyclization via 13C NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental (X-ray) bond lengths in thiopyranoindole structures?

  • Methodological Answer :

  • Error Analysis : Check for basis set limitations in DFT calculations (e.g., upgrade to 6-311+G(d,p)) .
  • Thermal Motion Correction : Apply Hirshfeld atom refinement to X-ray data to account for vibrational artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.